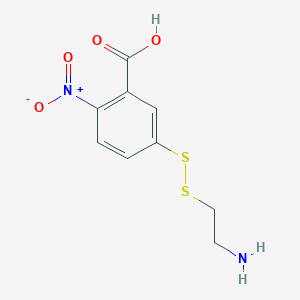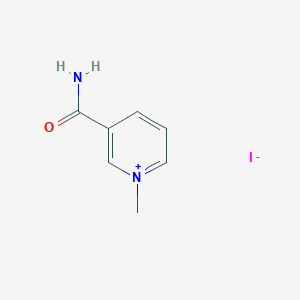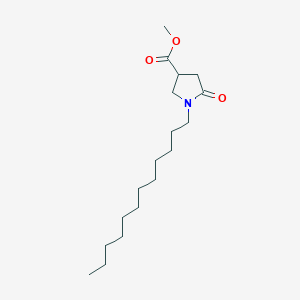
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate, also known as MDOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDOPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to interact with cell membranes and facilitate the uptake of drugs and genes. This compound has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic environments. This compound has been shown to increase the uptake of drugs and genes in cells, which can enhance their therapeutic efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for drug delivery and gene therapy applications. This compound has been shown to enhance the uptake of drugs and genes in cells, which can improve their therapeutic efficacy. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. This compound can be easily synthesized using simple reaction conditions and is relatively inexpensive. However, this compound has some limitations, including its limited solubility in water and its potential for aggregation in solution. These limitations can affect the stability and efficacy of this compound-based formulations.
Zukünftige Richtungen
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several potential future directions, including its use as a carrier for delivering drugs and genes to specific cells and tissues, its use as a biosensor for detecting biomolecules, and its use as a scaffold for tissue engineering. Future studies should focus on optimizing the synthesis and formulation of this compound-based systems, as well as investigating its mechanism of action and therapeutic efficacy in various applications.
Synthesemethoden
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 1-dodecanol and pyrrolidin-3-one in the presence of a catalyst. The reaction results in the formation of this compound as a yellowish liquid. This method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and biosensors. This compound has been used as a carrier for delivering drugs and genes to specific cells and tissues. The chemical structure of this compound allows it to interact with cell membranes and facilitate the uptake of drugs and genes. This compound has also been used as a biosensor for detecting various biomolecules, including glucose, cholesterol, and DNA.
Eigenschaften
IUPAC Name |
methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-16(14-17(19)20)18(21)22-2/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLJJHYQRUBBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420900 |
Source


|
| Record name | 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101881-19-0 |
Source


|
| Record name | 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
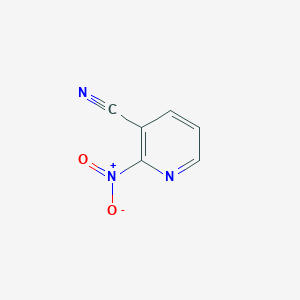
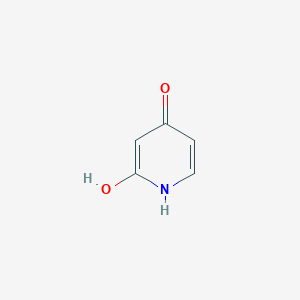
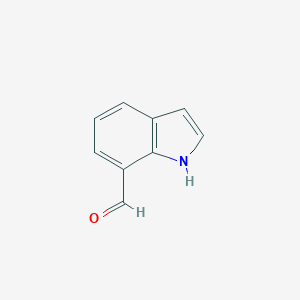
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
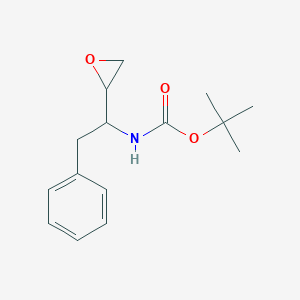
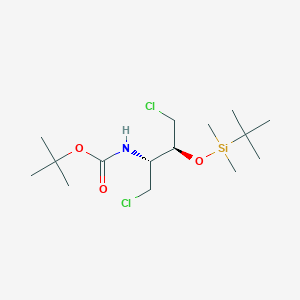


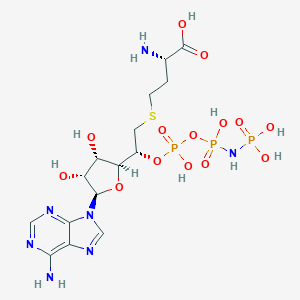
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
